molecular formula C7H15NO4S B2575616 3-[(Butylsulfonyl)amino]propanoic acid CAS No. 923177-14-4

3-[(Butylsulfonyl)amino]propanoic acid

Cat. No.: B2575616
CAS No.: 923177-14-4
M. Wt: 209.26
InChI Key: GUZSLCOLDFCWKI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(Butylsulfonyl)amino]propanoic acid involves several steps. One common method includes the reaction of butylsulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

3-[(Butylsulfonyl)amino]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[(Butylsulfonyl)amino]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Butylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets. The butylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-[(Butylsulfonyl)amino]propanoic acid can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound and its specific applications in various fields.

Properties

IUPAC Name

3-(butylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-2-3-6-13(11,12)8-5-4-7(9)10/h8H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZSLCOLDFCWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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